2-chloro-4-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzamide derivative . Benzamides are a class of compounds containing a benzoyl group attached to an amide group .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds such as 2-Fluoro-4-methoxybenzaldehyde can be prepared from 4-bromo-3-fluoroanisole .Scientific Research Applications
Structure-Activity Relationship in Hypoglycemic Agents
Research on benzamide derivatives, such as repaglinide, highlights the exploration of structure-activity relationships among hypoglycemic agents. The studies investigate modifications to the benzamide structure to enhance hypoglycemic activity, providing insights into the design of therapeutic agents for diabetes management. Such research underscores the potential of benzamide derivatives in developing medications targeting metabolic disorders (Grell et al., 1998).
Imaging Agents in Cancer Research
Benzamide analogues have been synthesized and evaluated for their suitability as imaging agents for positron emission tomography (PET), specifically targeting the sigma2 receptor status of solid tumors. This application is crucial for non-invasive cancer diagnosis and monitoring, showcasing the role of fluorine-containing benzamide derivatives in medical imaging (Tu et al., 2007).
Neuroleptic Activity
Investigations into benzamide derivatives also extend to their neuroleptic (antipsychotic) potential. Specific modifications to the benzamide structure have been shown to enhance activity against stereotypic behavior in animal models, suggesting applications in the treatment of psychosis and related disorders (Iwanami et al., 1981).
Antimicrobial and Antibiofilm Properties
The synthesis and evaluation of thiourea derivatives of benzamides have demonstrated significant antimicrobial and antibiofilm activities against various pathogens. This research indicates the potential of benzamide derivatives in developing new antimicrobial agents with specific efficacy against biofilm-forming bacteria, which are notoriously difficult to treat (Limban et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been known to target specific enzymes or receptors in the body .
Mode of Action
It’s known that such compounds typically interact with their targets through various chemical reactions, such as free radical reactions, nucleophilic substitutions, and oxidations .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involving enzymes like phosphodiesterase .
Pharmacokinetics
Similar compounds are known to have various adme properties that affect their bioavailability .
Result of Action
Similar compounds have been known to have various effects, such as inhibitory activity on specific enzymes .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can affect the action of similar compounds .
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO3/c1-13(18,5-6-19-2)8-16-12(17)10-4-3-9(15)7-11(10)14/h3-4,7,18H,5-6,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKFWDIOUYFUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1=C(C=C(C=C1)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.